Tos-PEG5-t-butyl ester Tos-PEG5-t-butyl ester Tos-PEG5-t-butyl ester is a PEG derivative containing a t-butyl ester and a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The tosyl group is a very good leaving group for nucleophilic substitution reactions.
Brand Name: Vulcanchem
CAS No.: 581065-94-3
VCID: VC0545621
InChI: InChI=1S/C22H36O9S/c1-19-5-7-20(8-6-19)32(24,25)30-18-17-29-16-15-28-14-13-27-12-11-26-10-9-21(23)31-22(2,3)4/h5-8H,9-18H2,1-4H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Molecular Formula: C22H36O9S
Molecular Weight: 476.58

Tos-PEG5-t-butyl ester

CAS No.: 581065-94-3

Cat. No.: VC0545621

Molecular Formula: C22H36O9S

Molecular Weight: 476.58

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tos-PEG5-t-butyl ester - 581065-94-3

Specification

CAS No. 581065-94-3
Molecular Formula C22H36O9S
Molecular Weight 476.58
IUPAC Name tert-butyl 3-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C22H36O9S/c1-19-5-7-20(8-6-19)32(24,25)30-18-17-29-16-15-28-14-13-27-12-11-26-10-9-21(23)31-22(2,3)4/h5-8H,9-18H2,1-4H3
Standard InChI Key GGGJGMGLGUHUMW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Appearance Solid powder

Introduction

Chemical Properties and Structure

Chemical Identification and Nomenclature

Tos-PEG5-t-butyl ester is identified by the CAS registry number 581065-94-3 and possesses the molecular formula C22H36O9S with a corresponding molecular weight of 476.58 g/mol . The compound is known by several synonyms in scientific literature, including Tos-PEG5-Boc, Tos-PEG5-COOtBu, tert-butyl 1-(tosyloxy)-3,6,9,12-tetraoxapentadecan-15-oate, and 1-(tosyloxy)-3,6,9,12-tetraoxapentadecan-15-oic acid tert-butyl ester . These nomenclature variations reflect different systematic naming approaches but refer to the identical chemical entity. The MDL number assigned to this compound is MFCD22574810, providing an additional identification parameter commonly used in chemical databases .

The systematic IUPAC name highlights the compound's structural complexity, with the tert-butyl ester group at one terminus and the tosyloxy group at the opposite end, connected by a tetraoxapentadecane chain. This naming convention explicitly describes the arrangement of the five ethylene glycol units that constitute the PEG backbone of the molecule . The comprehensive chemical identification information enables precise tracking of this compound in regulatory contexts, research publications, and commercial catalogues.

Structural Characteristics

The molecular structure of Tos-PEG5-t-butyl ester features a linear backbone with distinct functional groups at each terminus. At one end, the tosyl group (p-toluenesulfonyl) provides an activated leaving group that facilitates nucleophilic substitution reactions under mild conditions . The tosyl group's aromaticity and electron-withdrawing nature make it particularly effective for displacement reactions, allowing for conjugation with various nucleophiles. At the opposite end, the tert-butyl ester group provides a protected carboxylic acid function that remains stable under basic conditions but can be selectively cleaved under acidic environments .

Between these reactive termini lies the PEG chain comprising five ethylene glycol units, creating a flexible hydrophilic spacer that enhances the compound's solubility in aqueous media . The oxygen atoms in this chain participate in hydrogen bonding with water molecules, contributing to the compound's favorable dissolution properties. This balanced combination of hydrophilic character and reactive functionality makes Tos-PEG5-t-butyl ester particularly valuable in pharmaceutical applications where controlled reactivity and enhanced solubility are required simultaneously.

The following table summarizes the key structural components of Tos-PEG5-t-butyl ester:

Structural ComponentDescriptionFunction
Tosyl groupp-Toluenesulfonyl moietyExcellent leaving group for nucleophilic substitution
PEG chainFive ethylene glycol unitsProvides water solubility and flexible spacer
tert-Butyl esterProtected carboxylic acidAllows selective deprotection under acidic conditions

Physical Properties

Tos-PEG5-t-butyl ester exists as a clear liquid at room temperature, ranging in color from colorless to light yellow depending on purity and storage conditions . The compound displays physical characteristics typical of medium-chain PEG derivatives, with a predicted boiling point of 560.5±50.0°C at standard pressure, indicating its thermal stability . The predicted density of Tos-PEG5-t-butyl ester is approximately 1.151±0.06 g/cm³, which is consistent with comparable PEG-based compounds . Additionally, the refractive index has been determined to be approximately 1.49, providing a useful parameter for analytical identification and purity assessment .

The compound's solubility profile reflects its amphiphilic nature, with good solubility in a range of organic solvents including dichloromethane, chloroform, tetrahydrofuran, and dimethylformamide. The presence of the PEG chain imparts enhanced solubility in aqueous solutions compared to non-PEGylated analogues, a property that makes it particularly valuable for applications requiring aqueous compatibility . This balanced solubility profile facilitates both synthetic applications in organic media and biological applications in more aqueous environments.

Synthesis and Production

Related Compounds and Homologous Series

Tos-PEG5-t-butyl ester belongs to a homologous series of PEG-based linkers that vary in the number of ethylene glycol units in their backbone. Notable members of this series include Tos-PEG2-t-butyl ester, Tos-PEG3-t-butyl ester, and Tos-PEG4-t-butyl ester, with the latter bearing the closest structural similarity to Tos-PEG5-t-butyl ester . These compounds differ primarily in the length of their PEG chain, which influences properties such as water solubility, flexibility, and the spatial distance between reactive groups when employed as linkers in complex molecules.

Other structurally related compounds include Tos-PEG5-CH2CO2H, which features a free carboxylic acid instead of the tert-butyl ester protection, and various PEG derivatives with different terminal functional groups such as amines, azides, or maleimides . These structural variations provide chemists with a toolkit of linker compounds suitable for diverse applications in medicinal chemistry, bioconjugation, and materials science. The availability of these homologous compounds enables researchers to select the optimal linker length and functionality for specific applications based on requirements for solubility, reactivity, and spatial arrangement.

Applications and Uses

Pharmaceutical Applications

The primary application of Tos-PEG5-t-butyl ester lies in pharmaceutical synthesis, particularly in the development of modified drug compounds with enhanced pharmacokinetic properties . The compound serves as a valuable reagent for introducing PEG chains into drug molecules, a process known as PEGylation, which has emerged as a significant strategy in pharmaceutical development . PEGylation typically improves several critical properties of pharmaceuticals, including increased water solubility, extended circulation time in the bloodstream, reduced immunogenicity, and enhanced stability against enzymatic degradation.

In medicinal chemistry, Tos-PEG5-t-butyl ester provides a means to introduce a PEG spacer with a protected carboxylic acid function that can be subsequently deprotected and functionalized . This stepwise modification strategy allows medicinal chemists to construct complex drug conjugates with precisely controlled structural features. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling conjugation with various nucleophilic functional groups present in drug molecules or biomolecules .

Role in Taxane Preparation

A particularly significant application of Tos-PEG5-t-butyl ester is in the preparation of modified taxanes, a class of anticancer compounds that includes paclitaxel and docetaxel . Taxanes are known for their potent anticancer activity but often suffer from poor water solubility, which complicates their formulation and administration . By incorporating PEG chains through reagents like Tos-PEG5-t-butyl ester, researchers have developed taxane derivatives with improved solubility in aqueous media while maintaining their therapeutic efficacy .

The PEGylation of taxanes using compounds like Tos-PEG5-t-butyl ester has been shown to address both solubility limitations and toxicity concerns associated with conventional taxane formulations . The improved aqueous solubility reduces the need for potentially harmful solubilizing agents in pharmaceutical formulations, while the PEG chain may also contribute to altered biodistribution patterns that reduce exposure to sensitive tissues . These advantageous modifications highlight the value of Tos-PEG5-t-butyl ester as a synthetic tool in anticancer drug development.

SupplierPackage SizePrice (USD)Reference
TCI Chemical1g$131
TCI Chemical5g$658
Apolloscientific1g$681
Chem-Impex5g$908.32
BroadPharm250mg$220
Abosyn5g$168.00
Abosyn10g$328.00
Abosyn25g$708.00

The economic considerations for researchers using Tos-PEG5-t-butyl ester include balancing cost against the convenience of purchasing a pre-made specialized reagent versus potential in-house synthesis. The significant price variations between suppliers highlight the importance of comparative sourcing when planning research involving this compound. For large-scale applications, custom synthesis arrangements might offer more favorable economics than catalog purchasing.

Future Research Directions

The continued development of PEG-based linkers like Tos-PEG5-t-butyl ester presents several promising research avenues. Future investigations might explore optimized synthetic routes to improve yield and purity while reducing production costs, potentially increasing accessibility for broader research applications. The development of structurally related derivatives with enhanced reactivity profiles or additional functional groups could expand the utility of these linkers in pharmaceutical chemistry and bioconjugation applications.

Another significant research direction involves the application of Tos-PEG5-t-butyl ester in the development of novel drug delivery systems. The compound's ability to introduce PEG chains with controlled length and terminating functional groups makes it particularly valuable for creating targeted drug conjugates, polymer therapeutics, and nanomedicine formulations. Future studies might investigate the impact of PEG chain length and terminal group modifications on pharmacokinetic profiles, tissue distribution, and therapeutic efficacy of drug conjugates prepared using this and related linkers.

The growing interest in precision medicine and personalized therapeutics suggests potential applications for Tos-PEG5-t-butyl ester in the development of tailored drug conjugates with optimized properties for specific patient populations or disease states. The versatility of this linker compound in medicinal chemistry makes it a valuable tool for addressing individual challenges in drug solubility, stability, and targeting. As pharmaceutical research continues to advance toward more sophisticated molecular designs, specialized reagents like Tos-PEG5-t-butyl ester will likely play increasingly important roles in enabling novel therapeutic approaches.

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